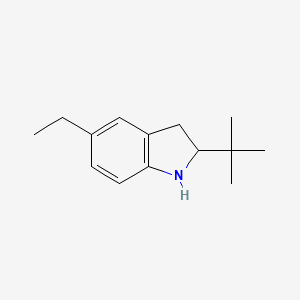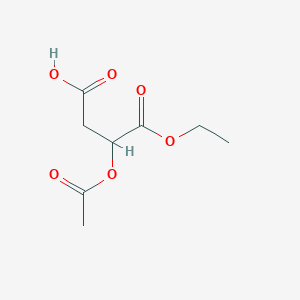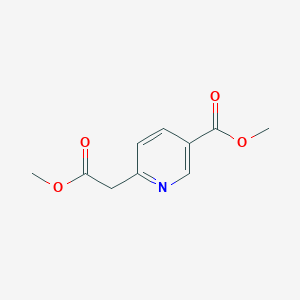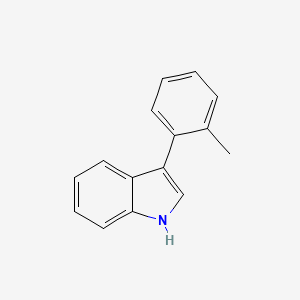
6-(Azepan-1-yl)nicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Azepan-1-yl)nicotinaldehyde is a chemical compound that belongs to the class of nicotinaldehydes, which are derivatives of nicotinic acid. This compound features a nicotinaldehyde core with an azepane ring attached to the nitrogen atom. Nicotinaldehydes are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azepan-1-yl)nicotinaldehyde typically involves the reaction of nicotinaldehyde with azepane under specific conditions. One common method includes the use of a solvent such as ethanol or dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
6-(Azepan-1-yl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The azepane ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 6-(Azepan-1-yl)nicotinic acid.
Reduction: 6-(Azepan-1-yl)nicotinyl alcohol.
Substitution: Various substituted azepane derivatives depending on the electrophile used.
科学的研究の応用
6-(Azepan-1-yl)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 6-(Azepan-1-yl)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The azepane ring may also interact with biological membranes, affecting their permeability and function .
類似化合物との比較
Similar Compounds
- 6-(Azepan-1-ylmethyl)nicotinic acid
- 6-(Pyrrolidin-1-ylmethyl)nicotinic acid
- 6-(1-Piperidinylmethyl)nicotinic acid
Uniqueness
6-(Azepan-1-yl)nicotinaldehyde is unique due to the presence of both the azepane ring and the aldehyde group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a unique combination of structural features that make it valuable in various research and industrial applications .
特性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
6-(azepan-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H16N2O/c15-10-11-5-6-12(13-9-11)14-7-3-1-2-4-8-14/h5-6,9-10H,1-4,7-8H2 |
InChIキー |
GBAWQLMYFWETQO-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)C2=NC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride](/img/structure/B11893916.png)




![4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11893933.png)




